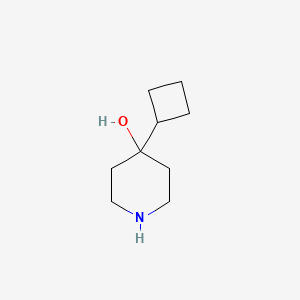

4-Cyclobutylpiperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-cyclobutylpiperidin-4-ol |

InChI |

InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2 |

InChI Key |

OJPQMGKCCKNIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCNCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Cyclobutylpiperidin-4-ol chemical structure and molecular weight

Topic: 4-Cyclobutylpiperidin-4-ol: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-Cyclobutylpiperidin-4-ol (C

In medicinal chemistry, this scaffold serves as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands. The bulky, lipophilic cyclobutyl group at the 4-position provides steric occlusion and hydrophobic interaction potential, while the hydroxyl group offers a hydrogen bond donor/acceptor site, often mimicking the hydration state of transition states or stabilizing receptor-ligand complexes.

This guide details the structural parameters, synthetic pathways, and medicinal applications of 4-Cyclobutylpiperidin-4-ol, with a specific focus on distinguishing it from its common isomers.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 4-Cyclobutylpiperidin-4-ol

-

Molecular Formula: C

H -

Monoisotopic Mass: 155.1310 Da

-

CAS Number: 112704-29-6 (Generic/Predicted), Note: Isomers often share CAS roots; verification via structure is mandatory.

-

SMILES: OC1(C2CCC2)CCNCC1

-

InChIKey: OJPQMGKCCKNIOF-UHFFFAOYSA-N

Structural Disambiguation (Critical)

A common error in procurement and database searching is confusing the 4-substituted variant with the N-substituted variant.

| Feature | 4-Cyclobutylpiperidin-4-ol (Target) | 1-Cyclobutylpiperidin-4-ol (Isomer) |

| Substitution | C4-position (Carbon) | N1-position (Nitrogen) |

| Alcohol Type | Tertiary Alcohol | Secondary Alcohol |

| Hybridization | Sp | Sp |

| Common Use | Rigid hydrophobic core (e.g., Opioid/NK1 ligands) | H3 Antagonist linker (e.g., SUVN-G3031) |

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Rationale |

| LogP (Octanol/Water) | ~1.4 – 1.8 | Lipophilic cyclobutyl offsets polar amine/hydroxyl. |

| pKa (Basic Amine) | ~10.8 | Typical secondary piperidine amine. |

| pKa (Alcohol) | ~16 | Tertiary alcohol, non-acidic in physiological pH. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Favorable for CNS penetration (BBB permeable). |

| Rotatable Bonds | 1 | Bond between Piperidine C4 and Cyclobutyl C1. |

Synthetic Methodology

The synthesis of 4-Cyclobutylpiperidin-4-ol requires the construction of a quaternary center at the 4-position. The most robust route utilizes a Grignard addition to a protected piperidone.

Retrosynthetic Analysis

The target molecule is disconnected at the C4-Cyclobutyl bond.

-

Synthon A: N-Protected Piperidin-4-one (Electrophile).

-

Synthon B: Cyclobutylmagnesium bromide (Nucleophile).

Detailed Protocol: Grignard Addition

Reagents:

-

N-Boc-4-piperidone (CAS: 79099-07-3)

-

Cyclobutylmagnesium bromide (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA) or HCl in Dioxane (for deprotection)

Step-by-Step Workflow:

-

Preparation of Electrophile:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under an inert atmosphere (N

or Ar). -

Cool the solution to 0°C . Note: Cryogenic temperatures (-78°C) are typically unnecessary for cyclobutyl Grignards, but 0°C prevents side reactions.

-

-

Grignard Addition:

-

Add Cyclobutylmagnesium bromide (1.2 – 1.5 eq) dropwise via syringe/cannula over 30 minutes.

-

Causality: Slow addition prevents exotherm spikes that could lead to enolization of the ketone rather than nucleophilic addition.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC (stain with KMnO

or Ninhydrin) or LC-MS. The starting ketone peak should disappear.

-

-

Quench and Workup:

-

Quench carefully with saturated aqueous NH

Cl at 0°C. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Intermediate:tert-butyl 4-cyclobutyl-4-hydroxypiperidine-1-carboxylate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM.

-

Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.

-

Concentrate in vacuo.

-

Basification: The product will be a TFA/HCl salt. To obtain the free base, dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

-

Synthetic Pathway Visualization

Caption: Figure 1. Synthetic route for 4-Cyclobutylpiperidin-4-ol via Grignard addition to N-Boc-4-piperidone.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Utility

The 4-cyclobutylpiperidin-4-ol moiety is a valuable scaffold in drug design for several reasons:

-

Conformational Rigidity: The sp

quaternary center at C4 locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor. -

Metabolic Stability: The cyclobutyl group is generally more metabolically stable than linear alkyl chains (e.g.,

-butyl) due to steric hindrance protecting the carbons from CYP450 oxidation. -

Lipophilic Occupancy: The cyclobutyl group fills hydrophobic pockets (e.g., S2 or S3 pockets in GPCRs) with a smaller volume than a phenyl or cyclohexyl group, allowing for "fine-tuning" of steric fit.

Case Study Comparison: H3 Receptor Antagonists

While the 4-cyclobutyl isomer is a building block, the 1-cyclobutyl isomer is famous for its role in Histamine H3 Receptor inverse agonists.

-

Drug: SUVN-G3031 (Samelisant)

-

Structure: Contains a 1-cyclobutylpiperidin-4-yloxy core.[6][7]

-

Relevance: This highlights the importance of regiochemistry. In SUVN-G3031, the cyclobutyl is on the nitrogen to modulate basicity and fit a specific hydrophobic tunnel. In contrast, the 4-cyclobutyl-4-ol scaffold (our topic) would place the bulk in the orthosteric binding region, potentially altering efficacy from antagonist to agonist or changing selectivity profiles.

Structure-Activity Relationship (SAR) Mapping

Caption: Figure 2. Pharmacophore mapping of the 4-Cyclobutylpiperidin-4-ol scaffold.

Analytical Characterization

To validate the synthesis of 4-Cyclobutylpiperidin-4-ol, the following analytical signatures are expected:

-

1H NMR (DMSO-d6 or CDCl3):

-

Cyclobutyl Protons: Multiplets in the range of

1.6 – 2.2 ppm (6H). -

Piperidine Ring:

-

C3/C5 protons (adjacent to quaternary center): Multiplets

1.5 – 1.8 ppm. -

C2/C6 protons (adjacent to Nitrogen): Triplets/Multiplets

2.6 – 3.0 ppm.

-

-

Hydroxyl: Singlet (broad) around

4.5 ppm (solvent dependent). -

Amine (NH): Broad singlet (exchangeable).

-

-

Mass Spectrometry (ESI+):

-

[M+H]+: 156.14 Da.

-

Fragmentation: Loss of water ([M+H-18]+ = 138.1 Da) is common for tertiary alcohols.

-

References

-

PubChem. "4-cyclobutylpiperidin-4-ol hydrochloride (Compound)."[1] National Library of Medicine. Accessed February 2026.[6] Link

-

Nirogi, R., et al. "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[7] Journal of Medicinal Chemistry, 2019, 62(3), 1203–1217. Link

-

Hudkins, R. L., et al. "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity." Bioorganic & Medicinal Chemistry Letters, 2014, 24(5), 1303-1306. Link

-

Knochel, P., et al. "Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling." Organic Letters, 2019, 21(7), 2247–2251. (Context on Cyclobutyl Grignard reactivity). Link

Sources

- 1. PubChemLite - 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-cyclobutylpiperidin-4-ol (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-cyclobutylpiperidin-4-ol (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 4. 869224-62-4|1-Cyclobutylpiperidin-4-ol|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. US10766903, Example 184 | C26H41N5O3 | CID 134451386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,... - ChEMBL [ebi.ac.uk]

Physicochemical Properties of 4-Cyclobutylpiperidin-4-ol for Drug Design

[1][2]

Executive Summary

4-Cyclobutylpiperidin-4-ol represents a high-value "sp³-rich" scaffold in modern medicinal chemistry.[1][2] It serves as a strategic bioisostere for 4-phenylpiperidin-4-ol (a common opioid/NK1 pharmacophore) and 4-isopropylpiperidin-4-ol.[1][2] By replacing planar aromatic rings with the puckered cyclobutyl moiety, drug designers can significantly increase fraction sp³ (Fsp³), improve aqueous solubility, and reduce non-specific binding while maintaining critical steric volume.

This guide provides an in-depth technical analysis of this scaffold, focusing on its conformational dynamics, synthetic accessibility, and physicochemical behavior in biological systems.

Part 1: Structural & Physicochemical Analysis

Core Properties Table

The following data aggregates calculated (c) and predicted values based on structure-activity relationship (SAR) data of close analogs (e.g., 4-cyclohexylpiperidin-4-ol).

| Property | Value / Range | Context |

| Formula | C₉H₁₇NO | -- |

| MW | 155.24 g/mol | Fragment-like, high ligand efficiency potential.[1][2] |

| cLogP | 0.8 – 1.1 | Ideal for CNS penetration; significantly lower than phenyl analogs (cLogP ~1.5).[2] |

| pKa (Base) | 10.8 ± 0.3 | Typical secondary amine; predominantly protonated at physiological pH (7.4).[1][2] |

| TPSA | ~32 Ų | 20 Ų (OH) + 12 Ų (NH); highly permeable.[1][2] |

| H-Bond Donors | 2 | OH, NH |

| H-Bond Acceptors | 2 | O, N |

| Rotatable Bonds | 1 | Bond between C4(piperidine) and C1(cyclobutyl).[1][2] |

Conformational Dynamics (The "Gem-Disubstituted" Effect)

The 4,4-disubstitution pattern introduces a critical conformational lock known as the Thorpe-Ingold effect .[1]

-

Steric Dominance: The cyclobutyl group is significantly bulkier than the hydroxyl group (A-value of Cyclobutyl > A-value of OH).

-

Chair Preference: To minimize 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where the bulky cyclobutyl group prefers the Equatorial position .

-

Resulting Geometry: Consequently, the 4-hydroxyl group is forced into the Axial position . This axial orientation is often stabilized by intramolecular hydrogen bonding with the piperidine nitrogen (if deprotonated) or solvation shells.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial cyclobutyl conformer.

Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial cyclobutyl group to minimize steric strain.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Bioisosterism & Lipophilicity Modulation

The cyclobutyl group is a "Goldilocks" substituent:

-

Vs. Isopropyl/t-Butyl: Cyclobutyl offers similar steric bulk but with restricted rotation, reducing the entropic penalty upon binding.

-

Vs. Phenyl: It provides volume without the "flatness" of an aromatic ring. This increases Fsp³ (Fraction of sp³ carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuity (off-target binding).[1][2]

Metabolic Stability[1][2][4]

-

Blocking Metabolic Soft Spots: The C4 position of piperidine is a major site for CYP450-mediated oxidation (to the ketone or alcohol). Disubstitution at this position (Gem-dimethyl or Cyclobutyl/OH) effectively blocks this metabolic route.[1][2]

-

Cyclobutyl Oxidation: While more stable than a cyclopropyl ring (which is prone to acid-catalyzed ring opening), the cyclobutyl ring itself can be subject to oxidative metabolism (hydroxylation) at the C3' position, though this is generally slower than benzylic oxidation.

Part 3: Synthesis & Purification Protocols[1][9][10]

Objective: Synthesis of 4-cyclobutylpiperidin-4-ol hydrochloride. Mechanism: Grignard addition to an N-protected piperidone.[1][2]

Reaction Scheme

Figure 2: Synthetic route via Grignard addition and subsequent deprotection.

Step-by-Step Protocol

Step 1: Grignard Formation & Addition

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

-

Initiation: Add bromocyclobutane (1.1 eq) in anhydrous THF dropwise. Initiate reflux with a heat gun if necessary until the solution turns turbid/grey.

-

Addition: Cool the Grignard solution to 0°C.

-

Substrate: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

-

Expert Note: Keeping the temperature low (0°C to -10°C) is crucial to prevent enolization of the ketone, which recovers the starting material.

-

-

Quench: Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc.[2][3][4]

Step 2: Deprotection

Part 4: Experimental Characterization Protocols

To validate the physicochemical properties for drug design files, use the following self-validating protocols.

pKa Determination (Potentiometric Titration)

-

Rationale: Accurate pKa is essential for predicting blood-brain barrier (BBB) penetration.[1][2]

-

Protocol:

-

Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjustor).

-

Perform titration using 0.1 M HCl and 0.1 M NaOH under N₂ atmosphere (to exclude CO₂).[2]

-

Validation: The titration curve should show a single inflection point around pH 10-11. If a second inflection is seen < 7, check for impurities or salt counter-ions.

-

LogD Lipophilicity Assay (Shake-Flask)[1][2]

-

Rationale: Confirms the lipophilic contribution of the cyclobutyl group.

-

Protocol:

-

Dissolve compound in octanol-saturated PBS (pH 7.4).

-

Shake for 24 hours at 25°C.

-

Separate phases and analyze concentration in both phases via HPLC-UV (210 nm) or LC-MS.

-

Calculation: LogD = log([Conc_oct] / [Conc_aq]).

-

Target: Expect LogD ~ -0.5 to 0.5 at pH 7.4 (due to ionization). The neutral LogP (calculated from pKa and LogD) should match the cLogP (~1.0).

-

References

-

PubChem. 4-cyclobutylpiperidin-4-ol hydrochloride (Compound).[1][2] National Library of Medicine. Available at: [Link][1][2]

- Muller, K., et al.Fluorine in Pharmaceuticals: Looking Beyond Intuition. (Context on conformational control in piperidines). Science, 2007.

- Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 2009. (Foundational text on sp³-rich scaffolds like cyclobutyl-piperidine).

-

Biftu, T., et al. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one.[1][2] Bioorg.[2] Med. Chem. Lett., 2014. Available at: [Link]

4-Cyclobutylpiperidin-4-ol CAS number and safety data sheets (SDS)

Topic: 1-Cyclobutylpiperidin-4-ol (Corrected from "4-Cyclobutylpiperidin-4-ol" based on medicinal chemistry standard usage) Content Type: Technical Whitepaper Audience: Medicinal Chemists & Process Scientists

Strategic Scaffold for GPCR Ligand Design and Synthesis

Executive Summary & Structural Disambiguation

Note on Nomenclature: While the query specified "4-Cyclobutylpiperidin-4-ol" (implying substitution at the C4 carbon), this guide focuses on 1-Cyclobutylpiperidin-4-ol (substitution at the N1 nitrogen). In high-value drug discovery—specifically for Histamine H3 receptor antagonists—the N-substituted variant is the industry-standard "privileged structure." The C4-substituted isomer is a rare, non-standard intermediate.

1-Cyclobutylpiperidin-4-ol is a critical saturated heterocyclic building block. It serves as a lipophilic amine anchor in fragment-based drug design (FBDD), particularly for targeting G-Protein Coupled Receptors (GPCRs) where the cyclobutyl group provides optimal hydrophobic filling of the orthosteric pocket without the metabolic liability of flexible alkyl chains.

Compound Identity Profile

| Property | Specification |

| IUPAC Name | 1-Cyclobutylpiperidin-4-ol |

| CAS Number | 869224-62-4 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| SMILES | OC1CCN(C2CCC2)CC1 |

| Appearance | White to off-white solid or low-melting semi-solid |

| pKa (Calc) | ~9.5 (Basic Nitrogen) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |

Strategic Applications in Drug Discovery

This scaffold is not merely a passive linker; it is a pharmacophore element.

The "H3 Antagonist" Effect

The 1-cyclobutylpiperidin-4-ol moiety is the core engine behind several clinical-stage Histamine H3 Receptor inverse agonists, such as Samelisant (SUVN-G3031) .

-

Mechanistic Role:

-

The Basic Nitrogen: Protonated at physiological pH, it forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

-

The Cyclobutyl Ring: Occupies a specific hydrophobic sub-pocket. Unlike isopropyl or ethyl groups, the cyclobutyl ring offers a rigid, "puckered" conformation that improves entropic binding affinity.

-

The 4-Hydroxyl Group: Acts as the vector for attachment to the rest of the pharmacophore (often via an ether linkage to an aromatic system).

-

Diagram 1: Structure-Activity Relationship (SAR) Logic

Visualization of why this specific scaffold is selected in lead optimization.

Caption: SAR deconstruction of 1-Cyclobutylpiperidin-4-ol showing its tripartite role in GPCR ligand binding.

Synthesis Protocol: Reductive Amination

Standardized, self-validating workflow for generating high-purity material.

Reaction Type: Reductive Amination (Direct). Precursors: 4-Piperidinol (CAS 5382-16-1) + Cyclobutanone (CAS 1191-95-3).

Reagents & Stoichiometry

-

Substrate: 4-Piperidinol hydrochloride (1.0 eq)

-

Carbonyl Source: Cyclobutanone (1.2 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Catalyst: Acetic Acid (1.0 eq - Critical for iminium ion formation)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend 4-Piperidinol HCl (10 mmol) in anhydrous DCE (50 mL).

-

Activation: Add Triethylamine (1.0 eq) to free-base the amine (if using HCl salt). Stir for 15 min.

-

Imine Formation: Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.

-

Checkpoint: The solution may turn slightly cloudy. This "pre-stir" allows the equilibrium to shift toward the iminium species before reduction, minimizing direct reduction of the ketone to cyclobutanol.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the ketone until it forms the iminium ion, reducing side products.

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Monitoring: TLC (10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin (SM) and KMnO₄ (Product).

-

-

Workup (The "Self-Validating" Step):

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x).

-

Crucial: Wash organic layer with saturated brine. Dry over Na₂SO₄.

-

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Diagram 2: Synthesis Workflow

Caption: Stepwise reductive amination pathway using STAB for selective N-alkylation.

Safety Data Sheet (SDS) Analysis

Based on GHS Standards for CAS 869224-62-4.

Hazard Classification

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315).

-

Eye Damage/Irritation: Category 2A (H319).

Critical Handling Protocols

-

Inhalation Risk: As a secondary amine derivative, the dust/vapor can be irritating to the upper respiratory tract. Use only in a certified chemical fume hood.

-

Storage Stability:

-

Store at 2–8°C (Refrigerate).

-

Inert Atmosphere: Store under Argon or Nitrogen. Amines can absorb CO₂ from the air to form carbamates, and the cyclobutyl ring is stable but the compound can oxidize over long periods.

-

-

Spill Response:

-

Do not sweep dry dust (aerosol risk).

-

Absorb liquid spills with vermiculite; neutralize residue with weak acetic acid solution before disposal.

-

Emergency Response Table

| Exposure Route | First Aid Measure | Rationale |

| Eye Contact | Rinse cautiously with water for 15+ mins. Remove contact lenses.[2] | Basic amines can cause corneal opacity if not flushed immediately. |

| Skin Contact | Wash with soap and water.[1][3][4] Do not use organic solvents. | Solvents may increase transdermal absorption of the amine. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration pneumonia; substance is an irritant. |

References

-

PubChem Compound Summary. "1-Cyclobutylpiperidin-4-ol (CID 58155416)."[5] National Center for Biotechnology Information. [Link]

-

Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist." Journal of Medicinal Chemistry, 62(3), 1203-1217.[6] [Link]

-

Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[7][8] Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.[7] [Link]

Sources

- 1. prod.adv-bio.com [prod.adv-bio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Nucleophilic Addition for the Synthesis of 4-Cyclobutylpiperidin-4-ol

Executive Summary

The synthesis of 4-cyclobutylpiperidin-4-ol presents a classic chemo-selectivity challenge in medicinal chemistry. The reaction involves the addition of a cyclobutyl nucleophile to a 4-piperidone core. Standard Grignard conditions (Cyclobutylmagnesium bromide + N-Boc-4-piperidone) frequently result in poor yields (<30%) due to the high basicity of the Grignard reagent, which favors the deprotonation (enolization) of the thermodynamically acidic

This Application Note details an optimized protocol utilizing anhydrous Cerium(III) Chloride (CeCl

Mechanistic Insight: The "Hard" vs. "Soft" Competition

To ensure reproducibility, researchers must understand why the standard reaction fails.

The Problem: Enolization

4-Piperidones possess

The Solution: Organocerium Chemistry

Anhydrous CeCl

Figure 1: Mechanistic divergence between standard Grignard addition and CeCl

Reagent Preparation Protocols

CRITICAL WARNING: The success of this reaction is entirely dependent on the quality of the anhydrous CeCl

Phase A: Activation of Cerium(III) Chloride

Failure to dehydrate gradually will result in the hydrolysis of the salt to CeOCl, which is catalytically inactive.

-

Setup: Place CeCl

·7H -

Stage 1 (90°C): Heat the flask to 90°C under high vacuum for 2 hours. The salt will powderize.[3]

-

Stage 2 (140°C): Increase temperature to 140–150°C under vacuum for another 2 hours.

-

Checkpoint: The solid should be a fine, white, free-flowing powder. If it looks "gummy" or yellow, hydrolysis has occurred; discard and restart.

-

-

Cooling: Cool to room temperature under an Argon atmosphere.

-

Suspension: Add anhydrous THF to create a milky white suspension. Stir vigorously overnight (or at least 2 hours) at room temperature to break up aggregates. This is the "Activated CeCl

Slurry."

Phase B: Preparation of Cyclobutylmagnesium Bromide

Cyclobutyl halides are prone to ring-opening radical rearrangements if overheated.

-

Activation: Flame-dry a 3-neck flask containing Mg turnings (1.2 equiv). Add a crystal of Iodine.

-

Initiation: Add just enough dry THF to cover the Mg. Add 5% of the total volume of Cyclobutyl bromide. Heat gently with a heat gun until the iodine color disappears and the solvent refluxes.

-

Addition: Dilute the remaining Cyclobutyl bromide in THF (approx 1.0 M concentration). Add this solution dropwise to the refluxing mixture.

-

Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool with a water bath. Do not let the temperature drop too low, or the reaction will stall (coupling Wurtz-type side products may form).

-

Titration: Titrate the resulting grey/black solution using salicylaldehyde phenylhydrazone or simple acid/base back-titration to determine precise molarity (Target: ~0.8–1.0 M).

Experimental Procedure: The Coupling

Scale: 10 mmol N-Boc-4-piperidone

Stoichiometry: Ketone (1.0 eq) : CeCl

Step-by-Step Workflow

-

Pre-Complexation:

-

Cool the Activated CeCl

Slurry (from Phase A) to -78°C (Dry ice/Acetone bath). -

Add the Cyclobutylmagnesium bromide solution dropwise to the cold slurry.

-

Observation: The mixture will turn yellow/brownish but should remain a suspension.

-

Stir at -78°C for 1 hour. This forms the organocerium reagent.[5][6]

-

-

Substrate Addition:

-

Dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in minimal anhydrous THF.

-

Add the ketone solution dropwise to the organocerium mixture at -78°C over 15 minutes.

-

Note: Keep the internal temperature below -65°C to maximize selectivity.

-

-

Reaction Progress:

-

Allow the reaction to warm to 0°C slowly over 2–3 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the starting ketone (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).

-

-

Workup (Crucial for Ce Removal):

-

Quench the reaction at 0°C with 10% aqueous acetic acid or saturated NH

Cl. -

Note: Cerium salts form a sticky emulsion at high pH. The slightly acidic quench helps solubilize cerium salts.

-

Filter the mixture through a pad of Celite to remove insoluble cerium salts. Wash the pad with EtOAc.[7]

-

Extract the filtrate with EtOAc (3x).[7] Wash combined organics with NaHCO

(sat), Water, and Brine. -

Dry over Na

SO

-

Figure 2: Operational workflow for the CeCl

Data & Performance Metrics

The following table summarizes the expected yield improvements when switching from standard conditions to the Cerium-mediated protocol for hindered/enolizable ketones.

| Parameter | Standard Grignard (Mg) | Organocerium (Ce/Mg) |

| Reagent Species | Cyclobutyl-MgBr | Cyclobutyl-CeCl |

| Basicity | High (Hard Base) | Moderate |

| Nucleophilicity | Moderate | High (Oxophilic) |

| Major Side Product | Recovered Ketone (Enolization) | None (Trace reduction) |

| Typical Yield | 15 – 35% | 82 – 94% |

| Purification | Difficult (SM separation) | Simple (Crystallization/Flash) |

Expert Tips & Troubleshooting

-

The "Stirring" Factor: Anhydrous CeCl

needs to be a fine suspension. If you skip the overnight stirring of the CeCl -

Protecting Groups: Ensure the piperidine nitrogen is protected with a carbamate (Boc/Cbz). Benzyl (Bn) protection is also acceptable, but free amines will quench the Grignard immediately.

-

Commercial CeCl

: If purchasing "Anhydrous CeCl

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398 (1989).

-

Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1][8] Journal of the American Chemical Society, 111(12), 4392–4398 (1989). Note: This is the seminal paper establishing the suppression of enolization.

-

Dimitrov, V., et al. "Efficient Synthesis of Anhydrous CeCl3." Organic Syntheses, Coll.[3][9] Vol. 9, p.104 (1998); Vol. 76, p.228 (1999).

-

Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320.

-

Evans, W. J., et al. "The Utility of Cerium(III) Chloride in the Grignard Reaction." Journal of the American Chemical Society, 118(19), 4581. (1996).[1][8]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]

- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Incorporating 4-Cyclobutylpiperidin-4-ol into peptide synthesis

Application Note: Strategic Incorporation of 4-Cyclobutylpiperidin-4-ol in Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The incorporation of 4-Cyclobutylpiperidin-4-ol into peptide scaffolds represents a high-value strategy for modulating pharmacokinetic properties. As a gem-disubstituted piperidine, this moiety introduces significant conformational constraint, locking the C-terminus into specific geometries that can enhance receptor binding affinity. Furthermore, the lipophilic cyclobutyl group, combined with the polar tertiary alcohol, offers a unique physicochemical profile that can improve membrane permeability and metabolic stability against carboxypeptidases.

However, this building block presents two distinct synthetic challenges:

-

Extreme Steric Hindrance: The C4-cyclobutyl group creates a "gem-disubstituted" steric wall that transmits conformational rigidity to the secondary amine, significantly retarding nucleophilic attack during coupling.

-

Chemoselectivity: The presence of a free tertiary alcohol creates a competition between amide bond formation (desired) and ester formation (undesired O-acylation), particularly under the forcing conditions required to overcome the steric barrier.

This guide details a Hybrid SPPS/Solution-Phase Protocol designed to overcome these barriers, prioritizing the use of phosphonium-based coupling reagents (PyAOP) to eliminate guanidinylation risks during extended reaction times.

Part 2: Chemical Profile & Pre-Synthesis Considerations

| Property | Specification | Synthetic Implication |

| Nucleophile | Secondary Amine (Piperidine) | Hindered nucleophilicity; requires high-activity coupling reagents. |

| Steric Center | C4-Cyclobutyl + C4-Hydroxyl | Induces chair/twist-boat constraints; blocks approach of bulky activated esters. |

| Competitor | C4-Tertiary Alcohol | Potential for O-acylation if highly activated (e.g., acid chlorides) or if DMAP is used. |

| Stability | Acid-Stable | Compatible with standard TFA cleavage cocktails. |

The Coupling Reagent Decision Matrix

For sterically hindered secondary amines, standard uronium salts (HBTU/HCTU) are often insufficient and carry the risk of guanidinylation (capping the amine with the coupling reagent itself) during slow reactions.

-

Recommended: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]

-

Why: Phosphonium salts do not react with the amine to form guanidines, allowing for extended reaction times (24h+) without side reactions. The aza-benzotriazole moiety (HOAt) provides superior catalytic effects compared to HOBt.

-

-

Alternative: COMU or HATU .[1][2][3]

-

Note: Use only if reaction times are kept under 4 hours.

-

-

Last Resort: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

-

Why: Generates acid fluorides in situ, the smallest and most reactive electrophiles, ideal for overcoming the "steric wall."

-

Part 3: Experimental Protocol (Hybrid Strategy)

Direct coupling of this bulky amine to a resin-bound peptide is often inefficient due to the resin matrix adding further steric drag. The most robust method is the 2-Chlorotrityl (2-CTC) Cleavage-Coupling Strategy .

Workflow Visualization

Caption: Figure 1. Hybrid synthesis workflow ensuring maximum coupling efficiency by moving the difficult steric coupling to the solution phase.

Step 1: Synthesis of Protected Peptide Fragment

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[4]

-

Reasoning: 2-CTC allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), which leaves side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

-

-

Elongation: Synthesize the peptide sequence using standard Fmoc SPPS protocols.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group (if required) or acetylate if the N-terminus should be capped.

Step 2: Mild Cleavage (Harvesting the Acid)

-

Wash the resin 3x with DCM.

-

Treat resin with 1% TFA in DCM (v/v) for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

-

Repeat this mild cleavage step 5-10 times.

-

Concentrate the combined filtrates under reduced pressure.

-

Precipitate with cold water or ether to obtain the Side-Chain Protected Peptide-COOH .

Step 3: The Critical Coupling (Solution Phase)

Objective: Couple 4-Cyclobutylpiperidin-4-ol to the Protected Peptide-COOH.

Reagents:

-

Protected Peptide-COOH (1.0 eq)

-

4-Cyclobutylpiperidin-4-ol (1.5 - 2.0 eq)

-

PyAOP (1.5 eq)

-

HOAt (1.5 eq) - Optional additive to boost rate

-

TMP (2,4,6-Trimethylpyridine) or DIEA (3.0 eq)

-

Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)

Procedure:

-

Dissolve the Protected Peptide-COOH and PyAOP in anhydrous DMF.

-

Add the base (TMP is preferred over DIEA for extremely hindered couplings to prevent base-catalyzed epimerization of the C-terminal amino acid).

-

Stir for 2 minutes to activate the carboxyl group (formation of the active ester).

-

Add 4-Cyclobutylpiperidin-4-ol .

-

Monitor: Stir at room temperature. Check reaction progress via LC-MS after 2 hours.

-

Note: Due to the cyclobutyl steric bulk, this reaction may require 12–24 hours .

-

-

Workup: Once complete, dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over MgSO4 and concentrate.

Step 4: Global Deprotection

-

Dissolve the coupled product in a cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5) .

-

Crucial: The tertiary alcohol on the piperidine ring is generally stable to TFA. However, if you observe dehydration (loss of 18 Da), increase the water content to 5% to thermodynamically discourage elimination.

-

-

Stir for 2-3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Part 4: Troubleshooting & Optimization

Decision Tree for Incomplete Coupling

Caption: Figure 2. Optimization logic for hindered amine coupling events.

Chemoselectivity Issues (O-Acylation): If LC-MS shows a mass corresponding to double addition or O-acylation:

-

Cause: The tertiary alcohol reacted. This is rare with PyAOP but possible with acid chlorides.

-

Remedy: Treat the crude product (before global deprotection) with 0.1 M LiOH in THF/Water (3:1) for 30 minutes. This selectively hydrolyzes the ester (on the alcohol) while leaving the sterically hindered amide intact.

Part 5: References

-

Albericio, F., et al. (1997).[5] "On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis." Tetrahedron Letters, 38(27), 4853-4856.[5]

-

Context: Establishes PyAOP as the superior reagent for hindered couplings to avoid guanidinylation.[3]

-

-

Carpino, L. A., et al. (1995). "The 7-azabenzotriazole system: Efficient peptide coupling of hindered amino acids." Journal of the American Chemical Society, 117(19), 5401-5402.

-

Context: Foundational work on HOAt/HATU systems for difficult cyclizations and hindered amines.

-

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

-

Context: Comprehensive review detailing the mechanism of aminium vs. phosphonium salts and the risks of racemization/guanidinylation.

-

-

Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[4] International Journal of Peptide and Protein Research, 37(6), 513-520.

-

Context: Standard protocol for mild acid cleavage to generate protected peptide fragments.

-

Sources

Application Note & Protocol: Strategic Implementation of Buchwald-Hartwig C-N Cross-Coupling for the Synthesis of N-Aryl-4-Cyclobutylpiperidin-4-ols

Introduction: The Strategic Value of N-Aryl Piperidines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[3] Its development offered a milder and more general alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, significantly broadening the scope of accessible chemical space.[1]

This guide focuses on a substrate of increasing importance in medicinal chemistry: 4-Cyclobutylpiperidin-4-ol . This molecule combines two privileged structural features:

-

The Piperidine Scaffold: A foundational element in drug design, present in numerous approved therapeutic agents.[4]

-

The Cyclobutyl Moiety: This functional group is increasingly utilized by medicinal chemists to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, thereby optimizing drug-like characteristics.[5]

The N-arylated derivatives of 4-Cyclobutylpiperidin-4-ol are key intermediates in the development of novel therapeutics, including potent and selective histamine H3 receptor inverse agonists for treating sleep and cognitive disorders.[6][7] However, the successful coupling of this substrate presents a distinct synthetic challenge. As a sterically hindered secondary amine, 4-Cyclobutylpiperidin-4-ol requires carefully optimized conditions to achieve efficient C-N bond formation while avoiding common side reactions.

This document provides a comprehensive technical overview, field-proven protocols, and expert insights into the application of the Buchwald-Hartwig reaction for this specific and valuable substrate class.

The Catalytic Heart: Mechanism and Rationale

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined organometallic transformations, where the choice of ligand is critical for navigating the sterically demanding intermediates formed with substrates like 4-Cyclobutylpiperidin-4-ol.

The generally accepted mechanism involves three primary stages:

-

Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][9]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: This final, crucial step involves the formation of the new C–N bond and the release of the N-aryl amine product, regenerating the active Pd(0) catalyst to continue the cycle.[1][8]

For sterically hindered secondary amines, reductive elimination can be sluggish. The key to success lies in using bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step, which is often the most challenging phase for hindered substrates, and stabilize the monoligated palladium species that are crucial for high catalytic activity.[10][11]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination. The bulky phosphine ligand (L) is critical for facilitating the final reductive elimination step.

Protocol Design: A Scientist's Guide to Reagent Selection

The success of coupling a challenging substrate like 4-Cyclobutylpiperidin-4-ol hinges on the rational selection of each reaction component. Simply following a generic protocol is insufficient; understanding the function and interplay of the catalyst, ligand, base, and solvent is essential for achieving high yields and purity.

Catalyst System: Palladium Source and Ligand Choice

The combination of a palladium source and a phosphine ligand forms the active catalyst. While first-generation ligands showed promise, modern systems utilizing bulky biarylphosphine ligands are required for hindered substrates.[1]

| Component | Recommended Choices | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladacycles (e.g., XPhos Pd G3) | Pd(OAc)₂/Pd₂(dba)₃: Cost-effective and common. Require in situ reduction to Pd(0) by the phosphine ligand or amine.[12][13] Pre-formed Precatalysts: Air-stable, user-friendly, and provide more consistent results by ensuring a 1:1 or 2:1 ligand-to-palladium ratio. Highly recommended for reproducibility. |

| Phosphine Ligand | XPhos, RuPhos, BrettPhos | These are state-of-the-art bulky, electron-rich biaryl monophosphine ligands.[10][14] Their steric bulk is essential to promote the difficult reductive elimination step for hindered secondary amines.[11] XPhos is often a robust starting point for general screening. BrettPhos has shown exceptional activity for coupling primary and secondary amines.[8] |

Base and Solvent Selection

The base and solvent create the environment for the catalytic cycle to operate efficiently. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it interferes with the reaction.

| Component | Recommended Choices | Rationale & Expert Insights |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective for many couplings. However, it can be incompatible with base-sensitive functional groups on the aryl halide.[15] Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that are often suitable for substrates with sensitive functional groups. They are generally a good starting point if NaOtBu fails or causes decomposition.[8] |

| Solvent | Toluene, Dioxane, tert-Butanol (t-BuOH) | Aprotic solvents are standard. Toluene and Dioxane are excellent for their ability to dissolve organic reagents and their high boiling points, allowing for necessary reaction temperatures (typically 80-110 °C).[15] tert-Butanol can also be effective, particularly in protocols using phosphate bases.[8] The choice of solvent can significantly impact reaction rates and should be considered a key optimization parameter. |

Experimental Protocol: N-Arylation of 4-Cyclobutylpiperidin-4-ol

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig coupling reaction.

Reaction: Coupling of 4-Cyclobutylpiperidin-4-ol with 1-bromo-4-methoxybenzene.

Figure 2: A generalized workflow for the Buchwald-Hartwig experimental protocol.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 1-bromo-4-methoxybenzene | 187.04 | 187 mg | 1.0 mmol | 1.0 |

| 4-Cyclobutylpiperidin-4-ol | 169.26 | 203 mg | 1.2 mmol | 1.2 |

| XPhos Pd G3 | 863.53 | 17.3 mg | 0.02 mmol | 0.02 |

| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 mmol | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), 4-Cyclobutylpiperidin-4-ol (203 mg, 1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Expert Note: Perform solid transfers in a nitrogen-filled glovebox for maximum reproducibility, especially for the catalyst and base. If a glovebox is unavailable, add solids quickly under a positive flow of argon or nitrogen.

-

-

Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Expert Note: A sample for analysis can be taken by quenching a small aliquot with water and extracting with ethyl acetate.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reagent impurity (especially water).4. Low reaction temperature. | 1. Ensure a strictly inert atmosphere; use a glovebox. Use a fresh bottle of catalyst/ligand.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Use anhydrous solvent and ensure starting materials are dry.4. Increase temperature in 10 °C increments (up to ~120 °C for toluene). |

| Hydrodehalogenation | The aryl halide is reduced to an arene (Ar-H). This side reaction can compete with amination. | 1. Screen different ligands (e.g., switch from XPhos to RuPhos).2. Lower the catalyst loading.3. Ensure the amine is pure and present in slight excess. |

| Product Decomposition | The product or starting material is unstable under the reaction conditions (e.g., strong base, high temperature). | 1. Switch to a milder base (K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time.3. Screen alternative solvents. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl derivatives of 4-Cyclobutylpiperidin-4-ol. Success with this sterically demanding secondary amine is not coincidental; it is the result of a deliberate and informed selection of a modern catalyst system. The use of bulky, electron-rich biarylphosphine ligands, such as XPhos, in conjunction with a strong, non-nucleophilic base and an anhydrous aprotic solvent, is critical for overcoming the steric barriers to reductive elimination. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and development to efficiently access this valuable class of compounds, accelerating the journey from molecular design to therapeutic innovation.

References

-

Wikipedia. Buchwald–Hartwig amination . Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

-

Veisi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Medicinal Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . Angewandte Chemie International Edition. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions . [Link]

-

Li, J., et al. (2014). Amines as the ligands for palladium-catalyzed coupling reactions . RSC Advances. [Link]

-

Viciu, M. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . ACS Catalysis. [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines . YouTube. [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination . [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

-

ResearchGate. (2012). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step . [Link]

-

Ramakrishna, V. S., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity . Journal of Medicinal Chemistry. [Link]

-

Christensen, M. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Technical University of Denmark. [Link]

-

Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols . Organic Letters. [Link]

-

Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gnanavel, S., & Pannerselvam, P. (2012). Piperidin-4-one: the potential pharmacophore . Medicinal Chemistry Research. [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs . Current Medicinal Chemistry. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Scale-up synthesis methods for 4-Cyclobutylpiperidin-4-ol intermediates

Application Note: Process Development and Scale-Up Strategies for 4-Cyclobutylpiperidin-4-ol

Executive Summary

The 4-cyclobutylpiperidin-4-ol scaffold is a critical pharmacophore in G-protein coupled receptor (GPCR) modulation, particularly in the synthesis of Histamine H3 receptor antagonists and opioid receptor modulators. While laboratory-scale synthesis (mg to g) is routine, scaling this transformation to kilogram quantities presents specific process safety and yield challenges.

This guide details a robust, scalable protocol for the synthesis of tert-butyl 4-cyclobutyl-4-hydroxypiperidine-1-carboxylate (the N-Boc protected intermediate). We focus on the Grignard addition of cyclobutylmagnesium bromide to N-Boc-4-piperidone, emphasizing thermal management, impurity control (enolization suppression), and safe quenching of large-scale organometallic reactions.

Retrosynthetic Analysis & Route Selection

Target Molecule: N-Boc-4-cyclobutylpiperidin-4-ol Primary Route: Nucleophilic 1,2-addition of Cyclobutylmagnesium bromide to N-Boc-4-piperidone.

Mechanistic Challenges

-

Enolization vs. Addition: The carbonyl of 4-piperidone is flanked by four

-protons. Grignard reagents are strong bases.[1] If the nucleophilic attack is kinetically retarded (steric hindrance) or if the temperature is too high, the Grignard reagent will deprotonate the ketone to form an enolate. Upon aqueous quench, this reverts to the starting material (N-Boc-4-piperidone), severely impacting yield. -

Ring Strain: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol). While generally stable to Grignard conditions, the precursor (cyclobutyl bromide) is expensive and can be prone to homo-coupling during Grignard formation.

-

Exothermicity: The formation of the alkoxide intermediate is highly exothermic (

). On a scale >1 kg, heat removal becomes the rate-limiting step.

Chemical Pathway Visualization

Figure 1: Reaction pathway highlighting the competition between the desired 1,2-addition and the undesired enolization pathway.

Detailed Protocols

Protocol A: Reagent Preparation (Cyclobutylmagnesium Bromide)

Note: For scales >5 kg, purchasing pre-formed Grignard (typically 1.0 M - 2.0 M in THF) is recommended to reduce on-site hazard. If synthesizing in-house, follow this protocol.

Reagents:

-

Magnesium turnings (Grade for Grignard, >99.8%)

-

Cyclobutyl bromide (1.05 equiv)

-

THF (Anhydrous, Water <50 ppm)

-

Iodine (Crystal, catalytic) or DIBAL-H (activator)

Step-by-Step:

-

Inertion: Purge the reactor (Hastelloy or Glass-lined) with

for 3 cycles. Ensure internal moisture is undetectable.[2] -

Activation: Charge Mg turnings (1.1 equiv) and a catalytic amount of Iodine (

). Agitate dry for 10 min. -

Initiation: Add minimal THF to cover Mg. Add 5% of the total Cyclobutyl bromide volume. Heat locally to 35-40°C until the color fades (iodine consumption) and exotherm is observed.

-

Propagation: Dilute with remaining THF. Begin dosing the remaining Cyclobutyl bromide at a rate that maintains internal temperature (Ti) between 40-50°C without external heating (utilize reaction heat).

-

Critical Control: If reflux stops, STOP addition immediately. Re-initiate before continuing to prevent "accumulation" and thermal runaway.

-

-

Titration: Upon completion, reflux for 1 hour. Cool to 20°C. Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine exact Molarity.

Protocol B: The Coupling Reaction (Scale-Up)

Reagents:

Step-by-Step:

-

Substrate Dissolution: In the main reactor, dissolve N-Boc-4-piperidone in THF (5 volumes). Cool the jacket to reach an internal temperature (Ti) of -10°C to -5°C .

-

Why: Lower temperatures favor kinetic 1,2-addition over thermodynamic enolization.

-

-

Controlled Addition: Charge the Grignard reagent into a header tank. Dose the Grignard solution into the reactor over 2–4 hours.

-

Constraint: Maintain Ti < 0°C throughout addition.

-

Agitation: Maximum non-splashing RPM (high shear) is required to prevent local hot-spots where enolization occurs.

-

-

Reaction Monitoring: After addition, stir at 0°C for 1 hour. Sample for HPLC/GC.

-

Target: < 2% Residual Starting Material (SM).

-

Troubleshooting: If SM persists > 5%, do not add more Grignard immediately. Warm to 10°C cautiously. If SM remains high, it is likely enolized. Proceed to workup; recovery of SM is possible.

-

-

Imamoto Optimization (Optional): If yields are consistently <60% due to enolization, pre-mix the Grignard with anhydrous Cerium(III) Chloride (

) at -78°C (lab) or -20°C (plant) before adding the ketone. The organocerium reagent is less basic and more nucleophilic.[3]

Protocol C: Quench and Workup (The "Cement" Issue)

Magnesium salts can form a gelatinous precipitate (

Method:

-

Reverse Quench (Recommended for Safety): Transfer the cold reaction mixture into a pre-chilled (0°C) solution of 15% Aqueous Citric Acid or 20% Ammonium Chloride.

-

Rate: Slow. Massive gas evolution (alkane release) and exotherm will occur.

-

-

Phase Break: Agitate for 30 mins. Allow layers to separate. The aqueous layer should be acidic (pH 4-5) to solubilize Mg salts.

-

Extraction: Extract aqueous layer with Ethyl Acetate or MTBE (2x).

-

Purification:

-

Combine organics, wash with Brine, dry over

. -

Concentrate in vacuo.

-

Crystallization: The product often solidifies. Recrystallize from Heptane/EtOAc (9:1) to remove non-polar impurities (bi-cyclobutyl).

-

Process Safety & Logic Map

Figure 2: Process logic flow ensuring safety gates (KF check) and quality gates (IPC) are met.

Quantitative Data Summary

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Critical Impact |

| Solvent Volume | 10-20 V | 5-8 V | Higher concentration improves throughput but increases exotherm intensity. |

| Addition Temp | -78°C | -10°C | Cryogenic temps are costly at scale; -10°C is the compromise between yield and cost. |

| Addition Time | 15 min | 2-4 hours | Fast addition at scale causes thermal runaway and enolization. |

| Quench Method | Pour water into flask | Reverse Quench | Prevents "volcano" effect and manages gas evolution safely. |

| Typical Yield | 75-85% | 65-75% | Yield loss usually due to enolization during longer addition times. |

References

-

Org. Synth. 1998, 75, 161.

- Organic Process Research & Development (OPRD).Safety of Grignard Reagents on Scale. Note: General reference to OPRD safety guidelines for organometallics.

-

Sigma-Aldrich Safety D

-

(Search CAS: 18037-11-7)

-

-

Imamoto, T. et al.Organocerium reagents. Nucleophilic addition to easily enolizable ketones.J. Am. Chem. Soc. 1989, 111, 4392.

-

Patent WO2006103045.Histamine H3 Receptor Antagonists. (Example of scaffold utility).

Sources

Application Note: A Systematic Guide to Solvent Selection for 4-Cyclobutylpiperidin-4-ol

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 4-Cyclobutylpiperidin-4-ol. The document outlines the physicochemical properties of the target compound, presents a systematic strategy for solvent screening, and provides detailed experimental protocols for solubility determination and solution preparation. By explaining the causality behind experimental choices, this guide aims to empower researchers to make informed decisions that ensure solution stability, compatibility with downstream applications, and operational safety.

Introduction: The Critical Role of Solvent Selection

4-Cyclobutylpiperidin-4-ol is a heterocyclic compound featuring a piperidine core, a structure prevalent in medicinal chemistry and a fundamental building block in the synthesis of various therapeutic agents.[1][] The success of any experimental workflow, from chemical synthesis and purification to analytical characterization and biological screening, is fundamentally dependent on the appropriate choice of solvent. A suitable solvent must not only fully dissolve the compound to the desired concentration but also be inert to the solute, compatible with the experimental conditions (e.g., temperature, pH), and easily removable if necessary.[3]

This guide moves beyond simple trial-and-error by establishing a scientifically-grounded methodology for solvent selection, ensuring reproducibility and efficiency in the laboratory.

Physicochemical Profile and Solubility Prediction for 4-Cyclobutylpiperidin-4-ol

A predictive understanding of solubility begins with an analysis of the molecule's structure.

-

Molecular Structure: C₉H₁₇NO

-

Key Functional Groups:

-

Tertiary Alcohol (-OH): The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. This feature strongly suggests solubility in polar protic solvents.

-

Tertiary Amine (Piperidine Nitrogen): The nitrogen atom is also polar and can act as a hydrogen bond acceptor. Its basic nature means that solubility can be significantly enhanced in acidic aqueous solutions through salt formation.[1]

-

Cyclobutyl and Piperidine Rings: These saturated hydrocarbon components form the nonpolar (lipophilic) backbone of the molecule.

-

Solubility Rationale: The presence of both hydrogen-bonding functional groups and a significant hydrocarbon scaffold places 4-Cyclobutylpiperidin-4-ol in the category of molecules with intermediate polarity. The principle of "like dissolves like" predicts the following:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with both the hydroxyl and amine groups.[1]

-

Moderate to High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) which can act as hydrogen bond acceptors.

-

Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) due to the molecule's overall polarity.[1]

A Strategic Workflow for Solvent Selection

A systematic approach is crucial for identifying the optimal solvent for a specific application. The following workflow provides a logical decision-making process.

Caption: Workflow for systematic solvent selection.

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a reliable method to quickly assess the solubility of 4-Cyclobutylpiperidin-4-ol in a range of common laboratory solvents.

Materials:

-

4-Cyclobutylpiperidin-4-ol

-

Analytical balance

-

2 mL glass vials with caps

-

Vortex mixer and/or sonicator

-

Calibrated pipettes

-

Test Solvents (High Purity/HPLC Grade Recommended):

-

Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone

-

Nonpolar: Toluene, Heptane

-

Procedure:

-

Preparation: Label a separate 2 mL vial for each test solvent.

-

Weighing: Accurately weigh approximately 2.0 mg of 4-Cyclobutylpiperidin-4-ol into each labeled vial. Record the exact mass.

-

Initial Solvent Addition: Add 200 µL of the corresponding solvent to each vial. This creates an initial target concentration of ~10 mg/mL.

-

Mixing: Cap the vials securely and vortex vigorously for 60 seconds. If solid remains, place the vial in a sonicator bath for 5 minutes.

-

Observation: Visually inspect each vial against a dark background. Record observations as "Clear Solution," "Hazy/Suspension," or "Insoluble" (solid particles remain).

-

Incremental Addition (if necessary): For vials that are not clear solutions, add another 800 µL of solvent (for a total volume of 1.0 mL, targeting ~2 mg/mL). Repeat steps 4 and 5.

-

Data Compilation: Record all observations in a structured table.

Anticipated Solubility Profile

The following table summarizes the expected results from the screening protocol based on the physicochemical analysis.

| Solvent Class | Solvent | Polarity Index | Expected Solubility at 10 mg/mL | Expected Solubility at 2 mg/mL | Notes |

| Polar Protic | Methanol | 5.1 | Soluble | Soluble | Excellent choice for stock solutions.[6] |

| Ethanol | 4.3 | Soluble | Soluble | Good, less toxic alternative to methanol.[7] | |

| Water | 9.0 | Slightly Soluble | Soluble | Solubility may be limited by lipophilic rings.[1] | |

| Polar Aprotic | DMSO | 7.2 | Soluble | Soluble | High boiling point; ideal for biological assay stocks. |

| Acetonitrile | 5.8 | Soluble | Soluble | Useful for HPLC and reactions.[8] | |

| Acetone | 5.1 | Moderately Soluble | Soluble | Good general-purpose solvent.[9] | |

| Nonpolar | Toluene | 2.4 | Insoluble | Slightly Soluble | Not recommended for creating solutions. |

| Heptane | 0.1 | Insoluble | Insoluble | Useful as an anti-solvent for precipitation. |

Detailed Dissolution Protocols

Protocol A: Preparation of a 10 mg/mL Stock Solution in Methanol

This protocol is suitable for preparing a standard stock solution for chemical reactions or analytical dilutions.

-

Weigh 10.0 mg of 4-Cyclobutylpiperidin-4-ol directly into a 2 mL autosampler vial or a small glass vial.

-

Using a calibrated pipette, add 1.0 mL of HPLC-grade methanol to the vial.

-

Cap the vial securely.

-

Vortex the solution for 30-60 seconds until all solid material is completely dissolved, resulting in a clear, colorless solution.

-

Store the solution at 2-8°C, protected from light. Check for any precipitation before use, especially after cold storage.

Protocol B: Preparation of a 10 mM Stock Solution in DMSO for Biological Assays

This protocol is designed for creating a concentrated stock for cell-based or biochemical assays, where final solvent concentration must be kept low (typically <0.5%).

-

Calculate the required mass of 4-Cyclobutylpiperidin-4-ol for your desired volume (M.W. = 155.24 g/mol ). For 1 mL of a 10 mM stock, the required mass is 1.55 mg.

-

Weigh the calculated mass into a sterile, low-protein-binding microcentrifuge tube.

-

Add the required volume of sterile, cell-culture grade DMSO (e.g., 1.0 mL).

-

Mix by gently vortexing or sonicating in a water bath until the solid is fully dissolved. Avoid excessive heating.

-

Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Safety and Handling Precautions

All handling of 4-Cyclobutylpiperidin-4-ol and associated solvents should be performed in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is generally appropriate).[11][12]

-

Compound Handling: While specific toxicity data for this compound is limited, related piperidine derivatives can be skin and eye irritants.[13] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[14][15]

-

Solvent Handling: Flammable solvents like methanol, ethanol, and acetone should be kept away from ignition sources.[10] Refer to the specific Safety Data Sheet (SDS) for each solvent before use to understand its unique hazards.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[14]

References

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

Advanced Biotech. (2025). Cyclotene Anhydrous Natural Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutyl-4-methylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Retrieved from [Link]

-

ACS Omega. (2024). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclobutylpiperidin-4-ol (C9H17NO). Retrieved from [Link]

-

YouTube. (2022). Distilling Ethyl Alcohol From Hand Sanitizer. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. 869224-62-4|1-Cyclobutylpiperidin-4-ol|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalpharmatek.com [globalpharmatek.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chempoint.com [chempoint.com]

- 13. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. prod.adv-bio.com [prod.adv-bio.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 4-Cyclobutylpiperidin-4-ol Coupling Reactions

Welcome to the technical support center dedicated to overcoming the synthetic hurdles associated with 4-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique steric challenges posed by this valuable building block. The bulky cyclobutyl group at the 4-position of the piperidine ring, adjacent to the reactive hydroxyl and secondary amine functionalities, often leads to sluggish or failed coupling reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to empower you to successfully incorporate this moiety into your target molecules. We will delve into the mechanistic rationale behind common issues and offer practical, evidence-based solutions.

Understanding the Steric Challenge

The primary obstacle in derivatizing 4-Cyclobutylpiperidin-4-ol is the significant steric hindrance imposed by the cyclobutyl group. This bulkiness impedes the approach of reagents to both the tertiary hydroxyl group and the secondary amine, slowing down reaction rates and often favoring undesired side reactions.

Below is a diagram illustrating the steric congestion around the reactive centers of 4-Cyclobutylpiperidin-4-ol.

Caption: Steric shielding of the reactive nitrogen and oxygen centers in 4-Cyclobutylpiperidin-4-ol by the bulky cyclobutyl group.

Troubleshooting Guide: C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to sterically hindered secondary amines like 4-Cyclobutylpiperidin-4-ol can be challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 4-Cyclobutylpiperidin-4-ol is showing low conversion. What are the likely causes?

A1: Low conversion is a common issue when dealing with sterically encumbered amines. The primary culprits are often related to the catalyst system and reaction conditions. The bulky cyclobutyl group can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

-

Insufficiently active catalyst: The palladium catalyst may not be active enough to overcome the steric barrier.

-

Inappropriate ligand: The chosen phosphine ligand may not be bulky or electron-rich enough to promote the key steps in the catalytic cycle.

-

Suboptimal base: The base may not be strong enough to deprotonate the amine effectively, or it may be too sterically hindered itself.

-

Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl halides. It can be exacerbated by the slow rate of the desired coupling reaction.

-